molecular formula C8H8N2S B1663150 2-(2-Isothiocyanatoethyl)pyridine CAS No. 36810-91-0

2-(2-Isothiocyanatoethyl)pyridine

Cat. No. B1663150
CAS RN: 36810-91-0
M. Wt: 164.23 g/mol
InChI Key: IVLUFOQCPWIXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Isothiocyanatoethyl)pyridine is a chemical compound with the molecular formula C8H8N2S . It has an average mass of 164.227 Da and a monoisotopic mass of 164.040817 Da . This compound is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 2-(2-Isothiocyanatoethyl)pyridine consists of a pyridine ring with an isothiocyanatoethyl group attached . The higher negative charge on N1, N2, and S1 leads to act as nucleophilic centers compared with N3 and S2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Isothiocyanatoethyl)pyridine include its molecular formula (C8H8N2S), average mass (164.227 Da), and monoisotopic mass (164.040817 Da) .

Scientific Research Applications

Magnetism and Coordination Chemistry

  • Single-Molecule Magnet (SMM) Behavior Enhancement : The use of bis(imino)pyridine pincer ligands, in conjunction with isothiocyanate ligands, has been demonstrated to prepare mononuclear Co(II) complexes exhibiting Single-Molecule Magnet behavior. This is attributed to the significant spin-orbit coupling in the d(7) Co(II) ions, resulting from the distorted square-pyramidal geometry of the complexes (Jurca et al., 2011).

Pyridine Derivatives in Ligand Chemistry

  • Synthesis and Coordination Chemistry of Pyridine Derivatives : Pyridine derivatives like 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been used as ligands for over 15 years. They show notable applications, including luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Environmental Science

  • Degradation of Pyridine in Water : Research on pyridine, a component of many pesticides and part of the chemical structure of 2-(2-Isothiocyanatoethyl)pyridine, has shown its rapid elimination in water by photocatalysis. The degradation process involves hydroxylation and formation of various intermediates, demonstrating the potential for environmental remediation (Maillard-Dupuy et al., 1994).

Photocatalysis and Organic Synthesis

  • Photocatalytic Degradation and Synthesis : Studies on the photocatalytic degradation of pyridine in drinking water and the synthesis of pyridine-based ligands and complexes highlight the versatility of pyridine derivatives in environmental and synthetic chemistry. These studies explore various degradation mechanisms and synthetic strategies, expanding the scope of pyridine chemistry in multiple directions (Li et al., 2017), (Schubert & Eschbaumer, 1999).

Catalysis and Chemical Sensing

  • **Catalysis andChemical Sensing Applications**: The diverse applications of pyridine and its derivatives extend to catalysis and chemical sensing. This includes the use of pyridine derivatives as directing groups in cobalt-catalyzed C-H bond alkenylation, offering new avenues in organometallic chemistry. Additionally, 2,6-Bis(2-benzimidazolyl)pyridine has been explored as a chemosensor for fluoride ions, demonstrating the potential of pyridine derivatives in detecting specific ions (Zhai et al., 2017), (Chetia & Iyer, 2008).

Biomedical Applications

  • Pyrazolo[3,4-b]pyridines in Biomedicine : The synthesis and biomedical applications of pyrazolo[3,4-b]pyridines, closely related to pyridine derivatives, have been extensively studied. These compounds present potential in various biomedical fields, indicating the broader applicability of pyridine derivatives in health and medicine (Donaire-Arias et al., 2022).

Analytical Chemistry

  • Analysis of Solid Acid Catalysts : Pyridine and its derivatives are used as probe molecules for the FTIR analysis of solid acid catalysts. This application underscores the role of pyridine in analytical chemistry, particularly in understanding and evaluating the surface acidity of catalysts, which is crucial in various chemical processes (Barzetti et al., 1996).

Future Directions

Recent strategies addressing the selectivity issue in the late-stage functionalisation of pyridine-containing drugs have been discussed . Isothiocyanates, including 2-(2-Isothiocyanatoethyl)pyridine, could potentially be incorporated into larger human disease mitigation efforts .

properties

IUPAC Name

2-(2-isothiocyanatoethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c11-7-9-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLUFOQCPWIXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300367
Record name 2-(2-Isothiocyanatoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Isothiocyanatoethyl)pyridine

CAS RN

36810-91-0
Record name 2-(2-Isothiocyanatoethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36810-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Isothiocyanatoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Berglund, MF Dalence-Guzmán, S Skogvall… - Bioorganic & medicinal …, 2008 - Elsevier
Certain derivatives and analogues of capsazepine are potent in vitro inhibitors of bronchoconstriction in human small airways. During an investigation of the dependency of the potency …
Number of citations: 22 www.sciencedirect.com

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